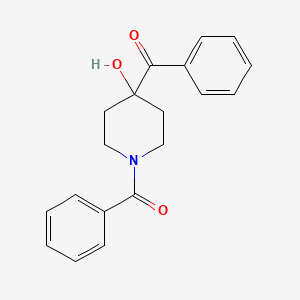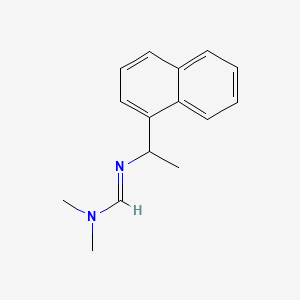
Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide is an organolithium compound that features a lithium atom bonded to a 1,3-dithiane ring substituted with a phenylethenyl group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide typically involves the reaction of 2-(2-phenylethenyl)-1,3-dithiane with an organolithium reagent such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include using larger quantities of reactants, maintaining strict control over reaction conditions, and employing industrial-grade solvents and reagents to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers such as carbonyl groups.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Electrophiles: Such as aldehydes, ketones, and alkyl halides.
Oxidizing Agents: Such as hydrogen peroxide or molecular oxygen.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could produce a variety of substituted dithiane derivatives.
Scientific Research Applications
Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Pharmaceutical Research: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the development of new materials with unique properties, such as polymers and advanced composites.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. The lithium atom enhances the nucleophilicity of the dithiane ring, making it highly reactive towards electrophiles. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
Lithium 2-(2-phenylethenyl)-1,3-dithiane: Similar in structure but lacks the lithium atom, making it less reactive.
Lithium 2-(2-phenylethenyl)-1,3-dithiolane: Similar but with a different ring structure, leading to different reactivity and applications.
Lithium 2-(2-phenylethenyl)-1,3-dioxane: Contains oxygen atoms in the ring instead of sulfur, resulting in different chemical properties.
Uniqueness
Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide is unique due to the presence of both a lithium atom and a 1,3-dithiane ring. This combination imparts high reactivity and versatility in chemical reactions, making it a valuable reagent in organic synthesis and other research applications.
Properties
CAS No. |
111662-27-2 |
|---|---|
Molecular Formula |
C12H13LiS2 |
Molecular Weight |
228.3 g/mol |
InChI |
InChI=1S/C12H13S2.Li/c1-2-5-11(6-3-1)7-8-12-13-9-4-10-14-12;/h1-3,5-8H,4,9-10H2;/q-1;+1 |
InChI Key |
NKJYCDIZCPHNJK-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CS[C-](SC1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)







![({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol](/img/structure/B14329335.png)
![2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide](/img/structure/B14329344.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)

![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
